2,2',3,4',6-Pentachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,4’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl rings .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,6-Pentachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the use of large reactors where biphenyl was chlorinated in the presence of a catalyst. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3,4’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the removal of chlorine atoms.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.

Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) are often used in substitution reactions.

Major Products Formed

Oxidation: Hydroxylated metabolites such as 2,2’,3,4’,6-Pentachlorobiphenyl-5-ol.

Reduction: Partially dechlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.

Applications De Recherche Scientifique

Industrial Uses

Historically, PCBs were used in various industrial applications due to their insulating properties and thermal stability. Some of these applications include:

- Electrical Equipment : PCBs were commonly used as dielectric fluids in transformers and capacitors.

- Heat Transfer Fluids : Their thermal stability made them suitable for use in heat exchangers.

- Hydraulic Fluids : PCBs were utilized in hydraulic systems due to their low volatility and high boiling points.

Environmental Monitoring

Research has shown that 2,2',3,4',6-Pentachlorobiphenyl can serve as a marker compound for environmental monitoring of PCB contamination in ecosystems. Its detection in biological samples (e.g., fish and wildlife) helps assess the extent of PCB pollution.

Biotransformation Studies

Studies on the biotransformation of this compound have provided insights into its metabolic pathways in living organisms. For example:

- Research indicates that human liver microsomes can metabolize PCB 91 into hydroxylated metabolites, which may exhibit different toxicological profiles compared to the parent compound .

- The variability in metabolite formation among individuals highlights the need for further studies on PCB metabolism .

Toxicological Research

Toxicological studies have focused on the effects of PCB 91 exposure on human health and wildlife. Findings suggest that PCBs may disrupt endocrine function and pose risks for developmental and reproductive health .

Case Study 1: Biotransformation in Humans

A study investigated the metabolic conversion of PCB 91 using human liver microsomes. The results indicated that several hydroxylated metabolites were formed preferentially, suggesting a complex interaction with metabolic enzymes . This study emphasizes the importance of understanding individual variability in PCB metabolism for assessing health risks.

Case Study 2: Environmental Impact Assessment

In an environmental monitoring project, researchers detected PCB 91 levels in sediment samples from contaminated sites. The study aimed to evaluate the ecological risks associated with PCB contamination in aquatic environments . The findings highlighted the persistence of PCBs and their potential bioaccumulation in food webs.

Data Tables

| Metabolite Name | Formation Rate (nmol/min/mg protein) |

|---|---|

| 2,2′,4,4′,6-Pentachlorobiphenyl-3-ol | Variable across individuals |

| 2,2′,3,4′,6-Pentachlorobiphenyl-5-ol | Variable across individuals |

| Hydroxylated metabolites | Detected at varying rates |

Mécanisme D'action

2,2’,3,4’,6-Pentachlorobiphenyl exerts its effects primarily through interaction with cellular proteins and enzymes. It inhibits the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism, leading to cellular damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’,3,5’,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with similar toxicological properties.

2,2’,4,4’,6-Pentachlorobiphenyl: Known for its role in disrupting endocrine functions.

2,3,3’,4’,6-Pentachlorobiphenyl: Shares similar environmental persistence and bioaccumulation characteristics.

Uniqueness

2,2’,3,4’,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its ability to inhibit circadian gene expression and induce oxidative stress distinguishes it from other similar compounds .

Activité Biologique

2,2',3,4',6-Pentachlorobiphenyl (PCB 95) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential health hazards. This compound has garnered attention due to its biological activity, particularly its interactions with cellular receptors, metabolic pathways, and potential carcinogenic effects.

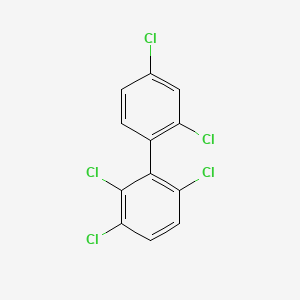

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 360.5 g/mol

- Structure : Contains five chlorine atoms substituted on a biphenyl core.

This compound exhibits biological activity primarily through its interaction with the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the transcription of genes involved in xenobiotic metabolism, which can result in both detoxification and toxicity depending on the context of exposure.

- Xenobiotic Metabolism : PCBs can induce cytochrome P450 enzymes (CYPs), particularly CYP1A1, which metabolizes various substrates but may also activate pro-carcinogenic compounds .

- Endocrine Disruption : PCBs have been shown to interfere with hormonal systems, leading to reproductive and developmental issues in various animal models.

Toxicological Effects

Research indicates that exposure to this compound is associated with several adverse health outcomes:

- Carcinogenic Potential : Studies have shown an increased incidence of liver tumors in animal models exposed to PCBs, including hepatocellular adenomas and carcinomas .

- Immunotoxicity : PCB exposure has been linked to immune system impairment, affecting both humoral and cell-mediated immunity.

- Neurotoxicity : Animal studies suggest potential neurotoxic effects, including altered behavior and cognitive deficits .

Case Study 1: Human Exposure and Cancer Correlation

A study examining PCB levels in human fat tissues found statistically significant correlations between PCB exposure and increased mortality from liver cancer. The observed-to-expected ratios for liver cancer were notably elevated among individuals with high PCB levels .

Case Study 2: Animal Models

In a series of experiments on rats administered with Aroclor 1254 (a commercial PCB mixture), researchers noted a significant increase in preneoplastic lesions in the liver when combined with known carcinogens like N-nitrosodiethylamine. This highlights the potential for PCBs to act synergistically with other carcinogens .

Metabolism and Biotransformation

The metabolism of this compound involves various pathways leading to hydroxylated metabolites. Human liver microsomes have been shown to convert PCB 95 into several hydroxylated forms (OH-PCBs), which may exhibit different toxicological profiles compared to the parent compound .

| Metabolite | Formation Rate | Notes |

|---|---|---|

| 2,2′,4,4′,6-pentachlorobiphenyl-3-ol | High | Predominant metabolite |

| 2,2′,3,4′,6-pentachlorobiphenyl-5-ol | Moderate | Significant inter-individual variability |

| 2,2′,3,4′,6-pentachlorobiphenyl-4-ol | Low | Less frequently formed |

Environmental Impact

PCBs are persistent environmental pollutants that bioaccumulate in the food chain. Their biological activity raises concerns regarding ecological health and safety due to their long-term effects on wildlife and humans.

Propriétés

IUPAC Name |

1,2,4-trichloro-3-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-7(10(16)5-6)11-8(14)3-4-9(15)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKIGWXPPVZSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073608 | |

| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-05-8 | |

| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIU6O9X06D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the chirality of PCB 91 important in the context of its metabolism and toxicity?

A: PCB 91 is a chiral molecule, meaning it exists as two non-superimposable mirror images called atropisomers. These atropisomers, while chemically similar, can exhibit different biological activities. Research has shown that human cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6, metabolize the atropisomers of PCB 91 at different rates, leading to an enrichment of specific atropisomers of its hydroxylated metabolites (OH-PCBs). [, ] This atropselective metabolism is important because the OH-PCB metabolites are also potentially toxic, and their enantiomeric ratios in the body may influence their overall toxicity. [, ]

Q2: What is a 1,2-shift product and why is its formation during PCB 91 metabolism significant?

A: A 1,2-shift product, in the context of PCB metabolism, refers to the formation of an OH-PCB where the hydroxyl group is located on a carbon adjacent to the original position of a chlorine atom. This is unexpected because typical PCB metabolism favors direct hydroxylation of the aromatic ring. In the case of PCB 91, the 1,2-shift product, 2,2',4,4',6-pentachlorobiphenyl-3-ol (3-100), was identified as the major metabolite in human liver microsomes. [] This unusual metabolic route highlights the complexity of PCB biotransformation and the need for further research to fully understand the toxicological implications of these metabolites.

Q3: How does the metabolism of PCB 91 differ between humans and other species, such as mice and rats?

A: Studies using liver microsomes and tissue slices have revealed significant species-specific differences in the metabolism of PCB 91. For example, while 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) is the major metabolite in mice, human liver microsomes primarily produce 3-100 (the 1,2-shift product). [, ] Furthermore, the atropisomeric enrichment of OH-PCBs also varies significantly between species. This highlights the importance of using appropriate animal models when investigating PCB toxicity and extrapolating findings to humans. []

Q4: Beyond hepatic metabolism, has the fate of PCB 91 and its metabolites been studied in other biological systems?

A: While most research focuses on mammalian systems, a study investigating poplar plants demonstrated that these plants can absorb, translocate, and biotransform chiral OH-PCBs, including 5-hydroxy-2,2′,3,4′,6-pentachlorobiphenyl (5-OH-PCB91). [] Interestingly, the study revealed enantioselective biotransformation of 5-OH-PCB95 (a similar metabolite) in poplar, but not 5-OH-PCB91, suggesting complex and congener-specific interactions within plant systems. []

Q5: What transgenic mouse models have been used to study the metabolism of PCB 91 and what are their advantages?

A: Researchers have employed transgenic mouse models with liver-specific deletions of specific genes involved in PCB metabolism. For instance, mice with a liver-specific deletion of the cytochrome P450 reductase (cpr) gene (KO mice) exhibit impaired PCB metabolism. [] These KO mice accumulate significantly higher levels of PCB 91 compared to wild-type mice due to their compromised metabolic capacity. [] Additionally, Cyp2a(4/5)bgs-null and Cyp2f2-null mice have been used to pinpoint the specific roles of CYP2A(4/5)BGS and CYP2F2 enzymes in the atropselective metabolism of PCB 91 and other chiral PCBs. [] These models offer valuable insights into the contribution of specific enzymes to the overall metabolic profile and toxicity of PCBs.

Q6: What are PCB methyl sulfones (MeSO2-PCBs) and how are they relevant to PCB 91 research?

A: MeSO2-PCBs are lipophilic metabolites of PCBs that exhibit unique tissue retention properties. While not directly derived from PCB 91, research on related congeners like PCB 91, PCB 132, and PCB 149, demonstrates the enantioselective formation of MeSO2-PCBs. [] This suggests that the chirality of the parent PCB can influence the enantiomeric composition of these persistent metabolites, potentially impacting their long-term toxicity and accumulation in tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.